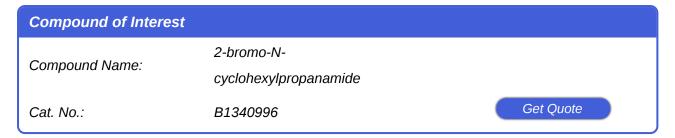


# Technical Guide: 2-bromo-N-cyclohexylpropanamide (CAS No. 94318-82-8)

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on **2-bromo-N-cyclohexylpropanamide** is extremely limited. This guide compiles the available data and provides insights based on the general properties and reactivity of related  $\alpha$ -bromo amides. The absence of extensive research on this specific compound necessitates a cautious interpretation of the presented information.

### Introduction

**2-bromo-N-cyclohexylpropanamide** is an organic compound featuring a bromine atom at the alpha position to an amide carbonyl group. The presence of the electrophilic carbon and the lipophilic cyclohexyl group suggests potential applications in organic synthesis and as a candidate for biological evaluation. This document aims to provide a comprehensive overview of its known properties, a proposed synthetic route, and a hypothesized mechanism of biological action based on the reactivity of the  $\alpha$ -bromo amide functional group.

## **Chemical and Physical Properties**

Detailed experimental data for the physicochemical properties of **2-bromo-N-cyclohexylpropanamide** are not readily available in the public domain. The following tables provide a summary of this lack of information and include data for structurally related compounds to offer a comparative perspective.



Table 1: Identifier for 2-bromo-N-cyclohexylpropanamide

Identifier	Value	
CAS Number	94318-82-8[1]	
Molecular Formula	C <sub>9</sub> H <sub>16</sub> BrNO	
IUPAC Name	2-bromo-N-cyclohexylpropanamide	

Table 2: Quantitative Data for **2-bromo-N-cyclohexylpropanamide** and Related Compounds

Property	2-bromo-N- cyclohexylpropana mide	N- Cyclohexylpropana mide[2]	2- Bromopropanamid e[3][4][5]
Molecular Weight ( g/mol )	234.14	155.24	151.99
Melting Point (°C)	Not Available	Not Available	123-125
Boiling Point (°C)	Not Available	Not Available	248.3 ± 23.0 (Predicted)
Solubility	Not Available	Not Available	Slightly soluble in Benzene and Chloroform
logP	Not Available	1.8	Not Available

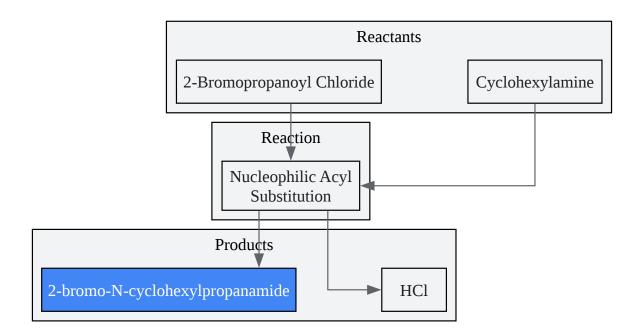
## **Synthesis and Experimental Protocols**

A specific, validated experimental protocol for the synthesis of **2-bromo-N-cyclohexylpropanamide** is not described in the available literature. However, based on general principles of organic chemistry, a plausible synthetic route would involve the acylation of cyclohexylamine with 2-bromopropanoyl chloride.

### **Proposed Synthesis Workflow**



The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic carbonyl carbon of 2-bromopropanoyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the final amide product.



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Caption: Proposed synthesis of **2-bromo-N-cyclohexylpropanamide**.

### **Detailed Experimental Protocol (Hypothetical)**

- Reaction Setup: To a solution of cyclohexylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 equivalents).
- Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a
  solution of 2-bromopropanoyl chloride (1.0 equivalent) in the same solvent to the stirred
  reaction mixture. The addition should be dropwise to control the exothermic reaction.



- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.
   Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Characterization: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-bromo-N-cyclohexylpropanamide. Characterize the final product using spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its structure and purity.

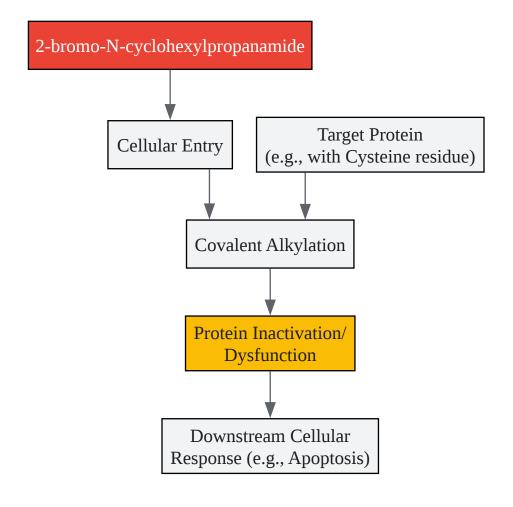
## Biological Activity and Signaling Pathways (Hypothesized)

There is no specific information regarding the biological activity or mechanism of action of **2-bromo-N-cyclohexylpropanamide**. However, the presence of the  $\alpha$ -bromo amide moiety suggests that it could act as an alkylating agent.

## Hypothesized Mechanism of Action: Alkylation of Biological Nucleophiles

The carbon atom bearing the bromine is electrophilic and susceptible to nucleophilic attack by biological macromolecules such as proteins and nucleic acids. Cysteine residues in proteins, with their nucleophilic thiol groups, are particularly likely targets. Alkylation of critical proteins could disrupt their function, leading to downstream cellular effects, including cytotoxicity.





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Caption: Hypothesized mechanism of action for **2-bromo-N-cyclohexylpropanamide**.

This proposed mechanism is based on the known reactivity of other  $\alpha$ -halo-substituted carbonyl compounds and requires experimental validation for **2-bromo-N-cyclohexylpropanamide**. Researchers investigating this compound should consider its potential as an alkylating agent and design experiments to test for covalent modification of cellular targets.

### Conclusion

**2-bromo-N-cyclohexylpropanamide** remains a poorly characterized compound. This guide provides a starting point for researchers by outlining its basic identifiers, proposing a synthetic route, and postulating a potential mechanism of biological action. Further experimental investigation is crucial to determine its actual physicochemical properties, validate the proposed synthesis, and elucidate its biological effects and potential as a research tool or therapeutic agent.



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